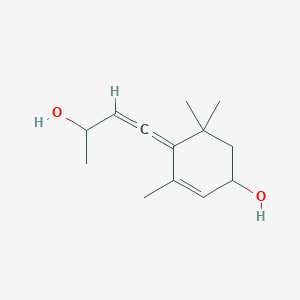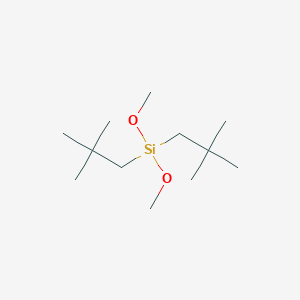
Bis(2,2-dimethylpropyl)(dimethoxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,2-dimethylpropyl)(dimethoxy)silane is an organosilicon compound with the molecular formula C12H28O2Si. It is a silane derivative where two 2,2-dimethylpropyl groups and two methoxy groups are attached to a silicon atom. This compound is known for its applications in various fields, including materials science and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2-dimethylpropyl)(dimethoxy)silane typically involves the reaction of 2,2-dimethylpropylmagnesium bromide with dimethoxydimethylsilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Bis(2,2-dimethylpropyl)(dimethoxy)silane can undergo various types of chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids can be used as reagents for hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are commonly used.
Substitution: Halogenating agents like thionyl chloride or alkoxides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Silanols and methanol.
Oxidation: Silanols and siloxanes.
Substitution: Various substituted silanes depending on the reagents used.
科学研究应用
Bis(2,2-dimethylpropyl)(dimethoxy)silane has several applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of silicon-based materials, such as silica aerogels and nanoparticles.
Organic Synthesis: The compound is used as a reagent in the synthesis of complex organic molecules.
Biomedical Applications: It is explored for use in drug delivery systems and as a component in biocompatible materials.
Industrial Applications: The compound is used in the production of high-performance coatings and adhesives.
作用机制
The mechanism of action of bis(2,2-dimethylpropyl)(dimethoxy)silane involves the interaction of its silicon atom with various substrates. The silicon atom can form covalent bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of siloxane bonds. This property is particularly useful in the formation of cross-linked polymer networks and surface modifications.
相似化合物的比较
Similar Compounds
Dimethoxydimethylsilane: Similar in structure but with methyl groups instead of 2,2-dimethylpropyl groups.
Trimethoxysilane: Contains three methoxy groups and one hydrogen atom attached to silicon.
Tetramethoxysilane: Contains four methoxy groups attached to silicon.
Uniqueness
Bis(2,2-dimethylpropyl)(dimethoxy)silane is unique due to the presence of bulky 2,2-dimethylpropyl groups, which provide steric hindrance and influence the reactivity and properties of the compound. This makes it particularly useful in applications where controlled reactivity and stability are required.
属性
CAS 编号 |
134719-66-7 |
|---|---|
分子式 |
C12H28O2Si |
分子量 |
232.43 g/mol |
IUPAC 名称 |
bis(2,2-dimethylpropyl)-dimethoxysilane |
InChI |
InChI=1S/C12H28O2Si/c1-11(2,3)9-15(13-7,14-8)10-12(4,5)6/h9-10H2,1-8H3 |
InChI 键 |
IQGVFESKMFBVFA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C[Si](CC(C)(C)C)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


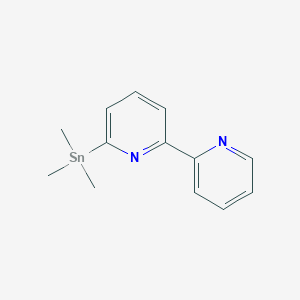




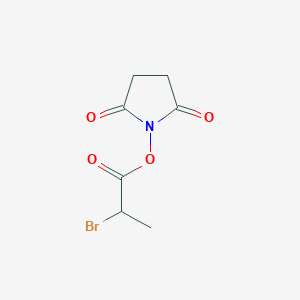


![Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]-](/img/structure/B14274232.png)
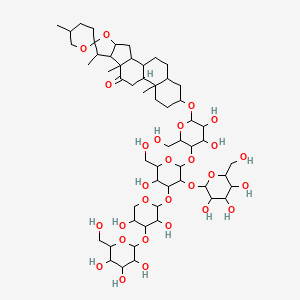
![Benzoyl azide, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14274241.png)
![2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine](/img/structure/B14274243.png)
